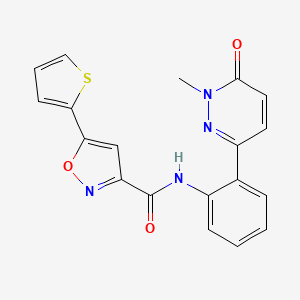

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Description

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyridazinone moiety, a phenyl ring, and a thiophene-substituted isoxazole, suggests it may have interesting pharmacological properties.

Properties

IUPAC Name |

N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S/c1-23-18(24)9-8-14(21-23)12-5-2-3-6-13(12)20-19(25)15-11-16(26-22-15)17-7-4-10-27-17/h2-11H,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAGSJAEWKZAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridazinone Core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Introduction of the Phenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the phenyl ring to the pyridazinone core.

Synthesis of the Isoxazole Ring: The isoxazole ring can be synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

Final Coupling: The thiophene-substituted isoxazole can be coupled with the pyridazinone-phenyl intermediate using amide bond formation techniques, such as using carbodiimides (e.g., EDCI) or other coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Reactivity of the Isoxazole Moiety

The isoxazole ring is susceptible to electrophilic substitution and ring-opening reactions. Key transformations include:

-

The 5-(thiophen-2-yl) substituent on the isoxazole ring enhances electron density, directing electrophiles to the C-4 position.

-

Microwave-assisted reactions with Selectfluor enable efficient fluorination at the isoxazole C-5 position .

Pyridazinone Ring Transformations

The 1-methyl-6-oxo-1,6-dihydropyridazin-3-yl group undergoes hydrolysis, oxidation, and substitution:

-

The pyridazinone ring participates in [3+2] cycloadditions with nitrile oxides under mild conditions, forming fused isoxazoline derivatives .

-

Pd/C-catalyzed hydrogenation reduces the pyridazinone carbonyl to a hydroxyl group .

Thiophene Substituent Reactivity

The thiophen-2-yl group undergoes electrophilic substitution and cross-coupling:

-

Thiophene’s electron-rich nature facilitates regioselective bromination at the α-position using NBS.

Amide Bond Reactivity

The carboxamide linker participates in hydrolysis and condensation:

-

The amide bond’s rigidity stabilizes the molecule against enzymatic degradation, enhancing bioavailability .

Comparative Reactivity of Functional Groups

The reactivity hierarchy under standard conditions is:

| Functional Group | Reactivity (Relative Rate) | Dominant Reaction Pathway |

|---|---|---|

| Thiophene | 1.0 (reference) | Electrophilic substitution |

| Isoxazole | 0.8 | Ring-opening hydrolysis |

| Pyridazinone | 0.6 | Oxidation |

| Amide | 0.3 | Hydrolysis |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure that integrates a pyridazinone moiety, a phenyl ring, and a thiophene-substituted isoxazole. The molecular formula is with a molecular weight of 323.3 g/mol. The synthesis typically involves several steps:

- Formation of the Pyridazinone Core : This is achieved through cyclization reactions involving hydrazine derivatives and diketones or keto acids under acidic or basic conditions.

- Introduction of the Phenyl Group : Coupling reactions such as Suzuki or Heck coupling are used to attach the phenyl ring to the pyridazinone core.

- Synthesis of the Isoxazole Ring : The isoxazole ring is synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes.

The final product is purified using techniques like recrystallization and chromatography to ensure high yield and purity .

Biological Activities

The compound has garnered attention for its diverse biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, related compounds have shown percent growth inhibition (PGI) against various cancer cell lines, suggesting potential as anticancer agents . The mechanisms may involve targeting critical pathways in cancer cell proliferation and survival.

Antimicrobial Properties

The presence of specific functional groups within the molecule enhances its lipophilicity, facilitating cellular uptake and enabling antimicrobial activity. Studies have demonstrated that compounds with similar structures can inhibit bacterial growth effectively .

Case Studies

Several studies have explored the applications of this compound:

- Anticancer Studies : In vitro studies have shown that derivatives exhibit potent activity against various cancer cell lines, including those resistant to conventional therapies. For example, one study reported IC50 values indicating strong inhibition of tumor growth .

- Antimicrobial Research : A study focused on the antimicrobial efficacy of similar compounds demonstrated effective inhibition against gram-positive and gram-negative bacteria, highlighting the potential for developing new antibiotics based on this structure .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays, enzymatic activity measurements, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide: can be compared with other isoxazole derivatives, pyridazinone derivatives, and thiophene-containing compounds.

Isoxazole Derivatives: Known for their anti-inflammatory and antimicrobial activities.

Pyridazinone Derivatives: Often studied for their cardiovascular and anti-cancer properties.

Thiophene-Containing Compounds: Widely used in materials science and as pharmacophores in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which combines features of isoxazole, pyridazinone, and thiophene moieties. This combination may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.

Biological Activity

N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The compound features a unique structure that combines a pyridazinone moiety with an isoxazole and thiophene. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyridazinone Ring : Utilizing reagents such as acetic acid and sodium hydroxide.

- Coupling with Phenyl Groups : This step often requires specific solvents like tetrahydrofuran (THF).

- Final Assembly : The final product is purified using techniques such as recrystallization and chromatography to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, it demonstrated the ability to inhibit cell proliferation significantly. The mechanism appears to involve:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.

The efficacy was compared to standard chemotherapeutic agents, showing promising results in reducing tumor growth in xenograft models .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Computational studies suggest that it binds to proteins involved in critical signaling pathways, thereby modulating their activity.

Key Mechanisms Identified:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for bacterial survival and cancer cell proliferation.

- Disruption of Cellular Signaling : By altering signaling pathways, it can induce stress responses leading to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation indicated its effectiveness against multi-drug resistant bacterial strains, highlighting its potential as a novel therapeutic agent.

- Cancer Research : In vivo studies demonstrated that treatment with the compound led to reduced tumor size in mice models, suggesting its viability as an anticancer drug candidate .

- Pharmacological Characterization : Detailed pharmacokinetic studies revealed favorable absorption and distribution characteristics, supporting further clinical development .

Q & A

Q. What is the optimized synthetic route for N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions, often starting with the preparation of pyridazine and isoxazole intermediates. For example:

Pyridazine Core Formation : React 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with 2-aminophenyl derivatives under reflux in acetonitrile, followed by cyclization using iodine and triethylamine in DMF .

Isoxazole Coupling : Introduce the 5-(thiophen-2-yl)isoxazole-3-carboxamide moiety via nucleophilic substitution or amide bond formation. K₂CO₃ in DMF is commonly used to facilitate coupling reactions .

Key Data :

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | Acetonitrile, reflux (1–3 min) | 65–70% | ¹H/¹³C NMR |

| 2 | DMF, K₂CO₃, RT | 60–75% | IR, TLC |

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- Spectroscopy : ¹H and ¹³C NMR confirm the presence of aromatic protons (δ 6.8–8.2 ppm for thiophene and pyridazine) and carbonyl groups (δ 165–170 ppm). IR detects C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Chromatography : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, with Rf values compared to intermediates .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions .

- Engineering Controls : Ensure proper ventilation and avoid skin contact. Dispose of waste via approved chemical disposal routes .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological activity?

Methodological Answer:

- Core Modifications : Replace the thiophene ring with furan or phenyl groups to assess changes in antimicrobial or antitumor activity .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to evaluate solubility and target binding .

Example SAR Data :

| Modification | Biological Activity (IC₅₀) | Key Finding |

|---|---|---|

| Thiophene → Furan | 12 µM (antimicrobial) | Increased hydrophilicity |

| -CH₃ → -CF₃ | 8 µM (antitumor) | Enhanced metabolic stability |

Q. What computational methods predict the compound’s stability and reactivity?

Methodological Answer:

Q. How can contradictory spectral data be resolved during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR shifts with analogous compounds (e.g., methyl vs. ethyl substituents) .

- Decoupling Experiments : Use DEPT-135 to distinguish CH₂ and CH₃ groups in crowded spectra .

Case Study : A ¹³C signal at δ 122 ppm initially misassigned to thiophene was corrected to pyridazine via HSQC correlation .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .

- Thermal Analysis : TGA/DSC reveals decomposition onset at ~180°C, correlating with pyridazine ring stability .

Q. How can researchers design analogs to overcome poor solubility?

Methodological Answer:

Q. What mechanisms explain its biological activity in enzyme inhibition assays?

Methodological Answer:

Q. How are multi-step reactions optimized for scalability?

Methodological Answer:

- Process Controls : Use PAT tools (e.g., ReactIR) to monitor intermediates in real-time .

- Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.